1,1'-Bipyrene

Photoluminescence OLED Fluorescent probe

1,1'-Bipyrene is a superior biaryl building block that unlocks visible blue photoluminescence (λ_em 432 nm) for OLED and CPL applications, a 57 nm red-shift vs. UV-emitting pyrene monomer. With a melting point of 335-337 °C and reversible electrochemical reduction at −2.27 V, it enables thermally robust electron-transport layers and high-quantum-yield chiral emitters (Φ_f up to 0.80 vs. BINOL's 0.04). Choose 1,1'-bipyrene for enhanced performance without compromising thermal tolerance.

Molecular Formula C32H18
Molecular Weight 402.5 g/mol
CAS No. 5101-26-8
Cat. No. B1618526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Bipyrene
CAS5101-26-8
Molecular FormulaC32H18
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5
InChIInChI=1S/C32H18/c1-3-19-7-9-23-11-15-25(27-17-13-21(5-1)29(19)31(23)27)26-16-12-24-10-8-20-4-2-6-22-14-18-28(26)32(24)30(20)22/h1-18H
InChIKeyHOMLMZXKKDLNSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-Bipyrene (CAS 5101-26-8): A Dimeric Pyrene Scaffold for High-Temperature Optoelectronic and Chiral Photonic Applications


1,1'-Bipyrene (CAS 5101-26-8) is a symmetrical polycyclic aromatic hydrocarbon (PAH) composed of two pyrene units coupled at the 1,1'-position, yielding the molecular formula C₃₂H₁₈ with a molecular weight of 402.485 g·mol⁻¹ . This rigid, fully conjugated biaryl exhibits a markedly elevated melting point of 335–337 °C [1], significantly higher than its parent monomer pyrene (~150 °C) [2] and the structurally analogous 9,9'-bianthracene (~306–316 °C) . The extended π-system confers photoluminescence in the visible blue region (λ_em = 432 nm in CHCl₃) [3], electrochemical redox activity with reversible reduction at −2.27 V and oxidation at 0.96 V vs. Ag/Ag⁺ [4], and a characteristic IR triplet fingerprint at 853, 846, and 835 cm⁻¹ absent in monomeric pyrene [1]. These properties position 1,1'-bipyrene as a distinct building block for high-temperature organic electronics, chiral circularly polarized luminescence (CPL) materials, and electrochromic devices.

Why Pyrene Monomer, 9,9'-Bianthracene, or BINOL Cannot Substitute 1,1'-Bipyrene in High-Performance Applications


The 1,1'-coupling of two pyrene units generates a fundamentally distinct electronic structure compared to monomeric pyrene or alternative biaryl scaffolds. Pyrene monomer emits in the UV region (λ_em ≈ 375 nm) , whereas 1,1'-bipyrene emits in the visible blue (λ_em = 432 nm in CHCl₃) [1]—a 57 nm bathochromic shift that is essential for visible-light optoelectronic applications. Electrochemically, 1,1'-bipyrene undergoes reversible reduction at −2.27 V vs. Ag/Ag⁺ [2], a feature not observed for pyrene monomer, which exhibits only irreversible oxidation waves under comparable conditions [3]. Thermal stability also differs dramatically: 1,1'-bipyrene melts at 335–337 °C [4], approximately 185 °C higher than pyrene (~150 °C) and 20–30 °C higher than 9,9'-bianthracene (306–316 °C) . For chiral photonic applications, the 1,1'-bipyrene-2,2'-diol scaffold delivers a fluorescence quantum yield (Φ_f) of 0.57—a 14-fold enhancement over the widely used BINOL scaffold (Φ_f = 0.04) [5]. These quantifiable divergences mean that substituting 1,1'-bipyrene with pyrene, bianthracene, or BINOL would result in loss of visible emission, altered redox behavior, reduced thermal tolerance, or diminished photonic efficiency.

1,1'-Bipyrene (CAS 5101-26-8): Quantitative Differentiation Evidence Against Closest Analogs


Emission Wavelength: 57 nm Bathochromic Shift from Pyrene Monomer Enables Visible Blue Photoluminescence

1,1'-Bipyrene exhibits a fluorescence emission maximum at 432 nm in chloroform solution, a 57 nm red-shift relative to pyrene monomer at 375 nm [1]. This shift moves emission from the UV-A region into the visible blue spectrum, directly enabling applications in blue OLEDs and visible-wavelength fluorescent sensors that are inaccessible with monomeric pyrene.

Photoluminescence OLED Fluorescent probe

Thermal Stability: Melting Point Exceeds Pyrene by ~185 °C and 9,9'-Bianthracene by ~20–30 °C

1,1'-Bipyrene demonstrates a melting point of 335–337 °C (uncorrected), with purified samples reaching 336–338 °C after sublimation [1]. This is approximately 185 °C higher than pyrene monomer (~150 °C) [2] and 20–30 °C higher than 9,9'-bianthracene (306–316 °C) . The elevated melting point is attributed to the extended rigid π-system and enhanced intermolecular interactions in the solid state, directly benefiting high-temperature device fabrication processes such as vacuum thermal evaporation for OLED deposition.

Thermal stability High-temperature electronics Sublimation purification

Electrochemical Redox Activity: Reversible Reduction at −2.27 V vs. Ag/Ag⁺ Unavailable from Pyrene Monomer

Cyclic voltammetry of 1,1'-bipyrene reveals a reversible reduction wave at −2.27 V vs. Ag/Ag⁺ and an oxidation wave at 0.96 V vs. Ag/Ag⁺ in acetonitrile [1]. In contrast, pyrene monomer exhibits only irreversible oxidation waves in the range of 1.26–1.67 V vs. Ag/Ag⁺ under comparable conditions, with no well-defined reversible reduction [2]. The presence of a reversible reduction process for 1,1'-bipyrene indicates its capacity to function as an n-type (electron-transporting) material, a property absent in the parent pyrene monomer.

Electrochemistry n-Type semiconductor Redox-active material

Synthesis Efficiency: Periodic Acid Method Delivers >70% Yield vs. 20–30% for Traditional Ullman Coupling

The periodic acid-mediated oxidative coupling of pyrene in glacial acetic acid produces 1,1'-bipyrene in 68–72% isolated yield after recrystallization [1]. This represents a 2.5–3× improvement over the traditional Ullman coupling method, which yields only 20–30% from iodopyrene/magnesium or bromopyrene/copper powder [1]. The reaction is highly selective for pyrene; 12 other polycyclic aromatic hydrocarbons tested did not produce coupling products under identical conditions [1], confirming the chemoselectivity of this synthetic route.

Synthesis Process chemistry Scale-up

Chiral Photonic Scaffold: 1,1'-Bipyrene-2,2'-diol Delivers 14-Fold Higher Φ_f than BINOL

The axially chiral derivative 1,1'-bipyrene-2,2'-diol exhibits a fluorescence quantum yield (Φ_f) of 0.57 in solution, compared to only 0.04 for the widely used chiral biaryl scaffold BINOL (1,1'-bi-2-naphthol) [1]. A further derivative (compound 4) achieves Φ_f = 0.80. This 14- to 20-fold enhancement is attributed to the extended π-conjugation of the pyrene framework relative to the naphthalene-based BINOL. The bathochromic shift in circularly polarized luminescence (CPL) wavelength also accompanies this quantum yield improvement [1].

Circularly polarized luminescence Chiral optics CPL

Spectroscopic Identity: Characteristic IR Triplet at 853/846/835 cm⁻¹ Enables Unambiguous Identification vs. Pyrene

The infrared spectrum of 1,1'-bipyrene displays a characteristic triplet absorption at 853, 846, and 835 cm⁻¹, which is not exhibited by monomeric pyrene [1]. This triplet arises from out-of-plane C–H bending modes unique to the 1,1'-disubstituted bipyrene structure and serves as a definitive spectroscopic marker for identity confirmation and purity assessment. The absence of this triplet in pyrene provides a straightforward analytical handle for distinguishing the dimer from residual monomer in reaction mixtures or final products.

Quality control Analytical chemistry FTIR spectroscopy

1,1'-Bipyrene (CAS 5101-26-8): High-Value Research and Industrial Application Scenarios Based on Verified Differentiation Data


Blue Organic Light-Emitting Diode (OLED) Emitter Development

1,1'-Bipyrene's visible blue photoluminescence at 432 nm in solution [1]—a 57 nm red-shift from UV-emitting pyrene monomer—positions it as a candidate blue emitter or host material for OLEDs. Its high melting point of 335–337 °C [2] ensures thermal stability during vacuum thermal evaporation, a standard OLED fabrication process, and its reversible electrochemical reduction at −2.27 V vs. Ag/Ag⁺ [3] suggests electron-transport capability that can improve charge balance in multilayer device architectures.

Circularly Polarized Luminescence (CPL) Materials for Chiral Photonics

The 1,1'-bipyrene-2,2'-diol scaffold achieves a fluorescence quantum yield of 0.57–0.80, representing a 14- to 20-fold improvement over the industry-standard BINOL (Φ_f = 0.04) [4]. This dramatic efficiency gain makes bipyrene-based chiral biaryls the preferred platform for developing next-generation CPL emitters targeting 3D displays, optical data storage, asymmetric photochemical sensors, and anti-counterfeiting security tags.

High-Temperature Organic Field-Effect Transistors (OFETs) and n-Type Semiconductors

The combination of thermal robustness (mp 335–337 °C [2]) and electrochemically reversible reduction (−2.27 V vs. Ag/Ag⁺ [3]) renders 1,1'-bipyrene a viable building block for n-type organic semiconductors in OFETs. Its electron-accepting character, absent in pyrene monomer, enables the design of air-stable electron-transport layers that can withstand the elevated processing and operating temperatures encountered in organic electronic devices.

Fluorescent Chemosensors and Environmental Probes

The visible-wavelength emission at 432 nm [1] and the characteristic IR triplet fingerprint at 853/846/835 cm⁻¹ [2] facilitate the use of 1,1'-bipyrene as a fluorescent reporter unit in chemosensor design. Its red-shifted emission avoids the autofluorescence background common in biological and environmental samples when using UV-emitting pyrene, while the distinct IR signature enables unambiguous spectroscopic tracking of the bipyrene moiety in complex sensor architectures and environmental fate studies.

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